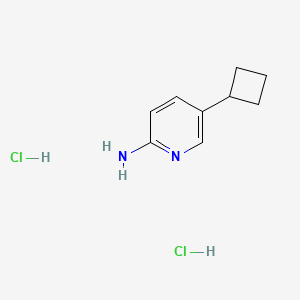
5-Cyclobutylpyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutylpyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of 5-cyclobutylpyridin-2-amine, which has a molecular weight of 148.21 .
Molecular Structure Analysis
The InChI code for 5-cyclobutylpyridin-2-amine is 1S/C9H12N2/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) . This indicates the presence of a cyclobutyl group attached to a pyridin-2-amine. The dihydrochloride form would have two additional chloride ions.Physical And Chemical Properties Analysis
5-Cyclobutylpyridin-2-amine dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 221.13 . More specific physical and chemical properties such as solubility, melting point, and boiling point were not available in the sources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
5-Cyclobutylpyridin-2-amine dihydrochloride has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its derivatives to develop novel pharmaceutical agents. Key areas include:
- Anti-Inflammatory Agents : By modulating immune responses, derivatives of this compound could contribute to anti-inflammatory drug development .
Anti-Infective Agents
The compound’s unique pyridine-based structure suggests potential antimicrobial activity. Researchers investigate its derivatives as:
Materials Science
In materials science, 5-Cyclobutylpyridin-2-amine dihydrochloride finds applications in:
- Ligands for Coordination Chemistry : Derivatives may serve as ligands in coordination complexes, influencing material properties .
Agrochemicals
Researchers explore the compound’s potential in agriculture:
Synthetic Methodology
The compound’s synthesis and reactivity are of interest to synthetic chemists:
- Functional Group Transformations : Researchers explore its reactions to develop new synthetic methodologies .
Computational Chemistry
5-Cyclobutylpyridin-2-amine dihydrochloride is a subject of computational studies:
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclobutylpyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-5-4-8(6-11-9)7-2-1-3-7;;/h4-7H,1-3H2,(H2,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGAYISPVVAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
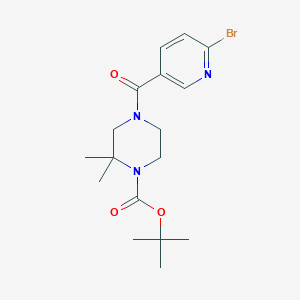
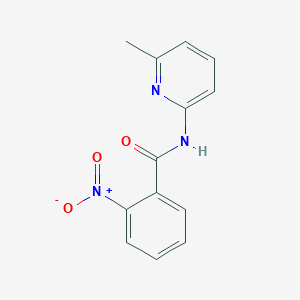
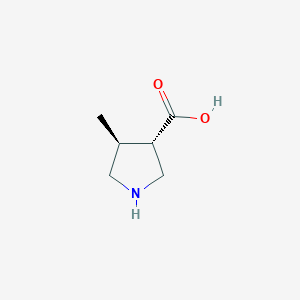
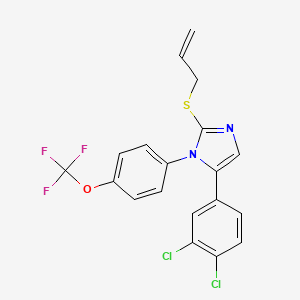
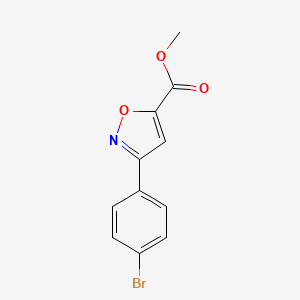
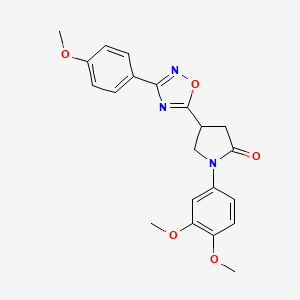

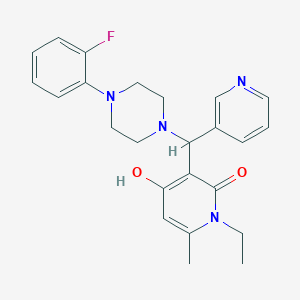

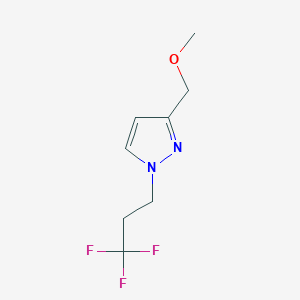
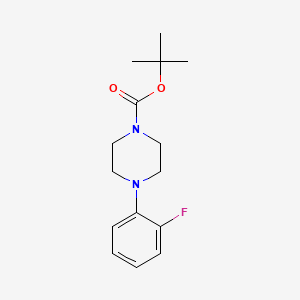
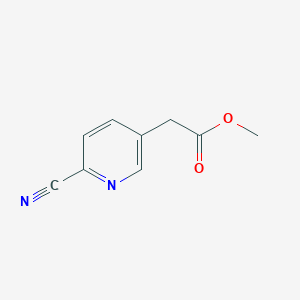
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)